1-(4-Bromobutoxy)-2-nitrobenzene
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Overview
Description
1-(4-Bromobutoxy)-2-nitrobenzene is an organic compound with the molecular formula C10H12BrNO3 It is a derivative of benzene, where a bromobutoxy group is attached to the benzene ring along with a nitro group
Preparation Methods
Synthetic Routes and Reaction Conditions
1-(4-Bromobutoxy)-2-nitrobenzene can be synthesized through a multi-step process. One common method involves the reaction of 1-bromo-4-chlorobutane with 2-nitrophenol in the presence of a base such as potassium carbonate. The reaction typically takes place in a solvent like dimethylformamide at elevated temperatures. The resulting product is then purified through recrystallization or column chromatography.
Industrial Production Methods
On an industrial scale, the synthesis of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
1-(4-Bromobutoxy)-2-nitrobenzene undergoes various chemical reactions, including:
Nucleophilic substitution: The bromine atom can be replaced by other nucleophiles such as amines or thiols.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Oxidation: The compound can undergo oxidation reactions to form corresponding oxides or other derivatives.
Common Reagents and Conditions
Nucleophilic substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents.
Reduction: Hydrogen gas with palladium on carbon or iron powder in acidic conditions.
Oxidation: Potassium permanganate or chromium trioxide in acidic or basic media.
Major Products Formed
Nucleophilic substitution: Formation of substituted benzene derivatives.
Reduction: Formation of 1-(4-aminobutoxy)-2-nitrobenzene.
Oxidation: Formation of corresponding oxides or quinones.
Scientific Research Applications
1-(4-Bromobutoxy)-2-nitrobenzene has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Materials Science: Incorporated into polymers and other materials to impart specific properties such as increased thermal stability or enhanced mechanical strength.
Medicinal Chemistry: Investigated for its potential as a building block in the synthesis of pharmaceutical compounds with antimicrobial or anticancer properties.
Biological Studies: Used in studies to understand the interaction of nitroaromatic compounds with biological systems.
Mechanism of Action
The mechanism of action of 1-(4-Bromobutoxy)-2-nitrobenzene depends on its specific application. In nucleophilic substitution reactions, the bromine atom acts as a leaving group, allowing nucleophiles to attack the carbon atom. In reduction reactions, the nitro group is reduced to an amino group through the transfer of electrons and protons, facilitated by a catalyst.
Comparison with Similar Compounds
Similar Compounds
1-(4-Bromobutoxy)benzene: Lacks the nitro group, making it less reactive in certain chemical reactions.
2-Nitrophenol: Contains a nitro group but lacks the bromobutoxy group, leading to different reactivity and applications.
1-Bromo-4-nitrobenzene: Contains both bromine and nitro groups but lacks the butoxy chain, affecting its solubility and reactivity.
Uniqueness
1-(4-Bromobutoxy)-2-nitrobenzene is unique due to the presence of both a bromobutoxy group and a nitro group on the benzene ring. This combination allows for a wide range of chemical reactions and applications, making it a versatile compound in organic synthesis and materials science.
Properties
IUPAC Name |
1-(4-bromobutoxy)-2-nitrobenzene |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrNO3/c11-7-3-4-8-15-10-6-2-1-5-9(10)12(13)14/h1-2,5-6H,3-4,7-8H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PQTCDOPRKWQEBA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)[N+](=O)[O-])OCCCCBr |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrNO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80429053 |
Source
|
Record name | 1-(4-bromobutoxy)-2-nitrobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80429053 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.11 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
118327-50-7 |
Source
|
Record name | 1-(4-bromobutoxy)-2-nitrobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80429053 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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